N,N-Dimethylglycine methyl ester HCl

Description

BenchChem offers high-quality N,N-Dimethylglycine methyl ester HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylglycine methyl ester HCl including the price, delivery time, and more detailed information at info@benchchem.com.

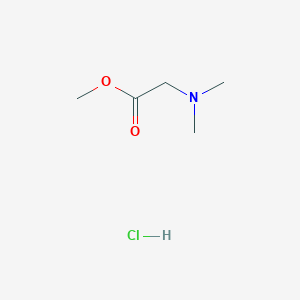

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(dimethylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2)4-5(7)8-3;/h4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEQIPCZMDWUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylglycine Methyl Ester Hydrochloride

Abstract and Introduction

N,N-Dimethylglycine (DMG), a tertiary amino acid derivative, and its esters are versatile building blocks in organic synthesis and have garnered interest in pharmaceutical and biochemical research. This guide focuses specifically on the hydrochloride salt of the methyl ester derivative, N,N-Dimethylglycine methyl ester hydrochloride (DMG-Me HCl). This compound serves as a crucial intermediate in the synthesis of more complex molecules, including prodrugs designed to enhance bioavailability and ligands for catalysis.[1][2]

The hydrochloride salt form offers superior stability and handling characteristics compared to the free base, which is often a liquid.[3][4] By protonating the tertiary amine, the salt becomes a crystalline solid, simplifying purification, storage, and accurate weighing for reactions.[5] This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of DMG-Me HCl, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of DMG-Me HCl is paramount for its effective use in a laboratory setting. These characteristics dictate storage conditions, solvent selection, and reaction setup.

Core Data

The key physicochemical data for DMG-Me HCl's parent compound, N,N-Dimethylglycine hydrochloride, are summarized below. The esterification to the methyl ester primarily affects properties like boiling point and solubility in non-polar solvents, while the salt form dictates the high melting point and water solubility.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁NO₂ · HCl | [6] |

| Molecular Weight | 153.61 g/mol | Calculated |

| CAS Number | 2491-06-7 (for parent HCl) | [6][7] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 189-194 °C | [5][8] |

| Water Solubility | High (100 g/L at 20 °C) | [5][6] |

| Sensitivity | Hygroscopic | [5][9] |

| Storage Temperature | Room temperature, below 30°C | [5] |

Note: Data primarily references the closely related N,N-Dimethylglycine hydrochloride, as specific data for the methyl ester hydrochloride is less commonly published as a distinct entity. The properties are expected to be very similar.

Molecular Structure

The structure consists of a central glycine backbone, with the nitrogen atom fully methylated. The carboxylic acid is esterified with a methyl group, and the tertiary amine is protonated by hydrochloric acid to form the ammonium salt.

// Define nodes with positions C1 [label="C", pos="0,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; O1 [label="O", pos="0.5,-0.86!", fillcolor="#FFFFFF", fontcolor="#202124"]; O2 [label="O", pos="-0.5,-0.86!", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="CH₂", pos="0,1.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; N [label="N⁺H", pos="0,3!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="CH₃", pos="-1.2,3.7!", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="CH₃", pos="1.2,3.7!", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="CH₃", pos="-1.7,-1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; Cl [label="Cl⁻", pos="3,3!", fillcolor="#F1F3F4", fontcolor="#EA4335"];

// Define edges C1 -- O1 [dir=none, label=""]; C1 -- O2 [dir=none, label="="]; C1 -- C2 [dir=none, label=""]; C2 -- N [dir=none, label=""]; N -- C3 [dir=none, label=""]; N -- C4 [dir=none, label=""]; O1 -- C5 [dir=none, label=""]; } ddot Caption: Structure of N,N-Dimethylglycine Methyl Ester Hydrochloride.

Synthesis and Reaction Pathways

The synthesis of DMG-Me HCl is typically achieved via a two-step process: first, the synthesis of N,N-Dimethylglycine (DMG), followed by esterification. A common and industrially scalable method involves the reaction of chloroacetic acid with dimethylamine.[10]

Synthesis of N,N-Dimethylglycine Hydrochloride

A robust method involves the direct reaction of chloroacetic acid and dimethylamine.[10][11]

Reaction: ClCH₂COOH + 2(CH₃)₂NH → (CH₃)₂NCH₂COOH + (CH₃)₂NH₂⁺Cl⁻

The causality here is a standard nucleophilic substitution, where dimethylamine acts as the nucleophile, displacing the chloride from chloroacetic acid. A second equivalent of dimethylamine acts as a base to neutralize the resulting HCl, forming dimethylammonium chloride as a byproduct. To isolate the desired product as its hydrochloride salt, the reaction mixture is subsequently acidified with concentrated HCl.

Fischer Esterification to Form DMG-Me HCl

The most direct method for preparing the methyl ester from N,N-Dimethylglycine is the Fischer esterification. This acid-catalyzed reaction uses an excess of methanol, which serves as both the reactant and the solvent.

Reaction: (CH₃)₂NCH₂COOH + CH₃OH --(HCl catalyst)--> (CH₃)₂N⁺HCH₂COOCH₃ Cl⁻ + H₂O

The process leverages Le Chatelier's principle; the large excess of methanol drives the equilibrium towards the product side. Gaseous HCl or thionyl chloride are often used as the acid catalyst, which also facilitates the reaction and ensures the final product is isolated as the stable hydrochloride salt.[12]

// Nodes sub [label="Substrates:\n- N,N-Dimethylglycine\n- Anhydrous Methanol"]; reagent [label="Reagent:\nDry HCl gas or\nThionyl Chloride (SOCl₂)"]; reaction [label="Reaction Vessel\n(Reflux, 55-65°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Workup:\nCooling &\nCrystallization"]; iso [label="Isolation:\nVacuum Filtration"]; dry [label="Drying:\nVacuum Oven", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nDMG-Me HCl Crystals", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sub -> reaction; reagent -> reaction; reaction -> workup; workup -> iso; iso -> dry; dry -> product; } ddot Caption: Workflow for Fischer Esterification of DMG to DMG-Me HCl.

Step-by-Step Synthesis Protocol (Fischer Esterification)

This protocol is a self-validating system. Successful synthesis will be confirmed by the formation of a white crystalline precipitate, which can then be characterized by melting point analysis and spectroscopy.

-

Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the ester product.

-

Charging Reagents: Suspend N,N-Dimethylglycine (1.0 eq) in anhydrous methanol (10-20 volumes). The mixture will be a slurry.

-

Acid Catalyst Addition: Cool the flask in an ice bath. Slowly bubble dry hydrogen chloride gas through the suspension or add thionyl chloride (SOCl₂, 1.1-1.2 eq) dropwise via an addition funnel. Causality: This step is highly exothermic and generates the catalytically active species in situ. The HCl protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. The slurry should become a clear solution as the starting material is converted to the more soluble hydrochloride salt of the ester.

-

Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any residual impurities.[13]

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The expected yield is typically high, often >90%.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized DMG-Me HCl.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:

-

A singlet for the two N-methyl groups (~2.9-3.1 ppm).

-

A singlet for the ester methyl group (~3.8 ppm).

-

A singlet for the α-methylene (CH₂) group (~4.0-4.2 ppm).

-

A broad singlet for the N⁺-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with expected peaks for the N-methyl carbons, the ester methyl carbon, the α-carbon, and the carbonyl carbon.[3]

-

Infrared (IR) Spectroscopy: Key vibrational modes confirm functional groups. Look for a strong carbonyl (C=O) stretch of the ester at ~1740-1750 cm⁻¹ and a broad N⁺-H stretch in the range of 2400-3000 cm⁻¹.[14]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode will show the molecular ion for the free base (the ester) at an m/z corresponding to [M+H]⁺, which is approximately 118.09.[15]

Chromatographic and Physical Analysis

-

Purity Assessment: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization or neutralization. An assay value of ≥98% is common for commercial-grade material.[7]

-

Melting Point: A sharp melting point within the expected range (e.g., 189-194 °C) is a strong indicator of high purity.[5][8]

Applications and Reactivity

DMG-Me HCl is not just a stable chemical entity but a reactive intermediate with significant utility.

-

Peptide Synthesis: As a derivative of glycine, it can be used in peptide synthesis, although its tertiary amine prevents it from forming peptide bonds as an amine donor. It can be incorporated as a C-terminal residue.[16]

-

Prodrug Development: The ester functional group can be used to link DMG to a parent drug molecule. The resulting cationic prodrug can exhibit enhanced solubility and intestinal absorption, potentially through self-micellization with bile acids.[2]

-

Ligand Synthesis: The DMG moiety is a component of ligands used in copper-catalyzed coupling reactions, such as the Ullmann diaryl ether synthesis, where it can improve reaction rates and yields.[1]

-

Ionic Liquids: The parent compound, DMG, is used in the development of glycine-based ionic liquids and emulsifiers.[5][7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. DMG-Me HCl requires careful handling.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[5] Avoid breathing dust.[5][17] In case of fire, hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6][17]

-

Personal Protective Equipment (PPE): Always use safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling significant quantities of the powder, a NIOSH-approved respirator (e.g., N95) is recommended.[7][18]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[17] Keep away from incompatible materials such as strong oxidizing agents.[6][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][17] The material is hygroscopic and should be protected from moisture.[5][9]

References

- Synthetic process for the preparation of N,N dimethyl glycine (DMG).

-

Glycine, N,N-dimethyl-, methyl ester. PubChem. [Link]

- N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.

-

Continuous synthesis method of glycine methyl ester hydrochloride. Patsnap. [Link]

-

Chemical Properties of Glycine, N,N-dimethyl-, methyl ester (CAS 7148-06-3). Cheméo. [Link]

-

N,N-Dimethylglycine hydrochloride CAS 2491-06-7. Merck Millipore. [Link]

-

N,N-Dimethylglycine hydrochloride. PubChem. [Link]

-

Safety Data Sheet: N,N-Dimethylglycine. Chemos GmbH&Co.KG. [Link]

-

Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. [Link]

-

N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. [Link]

-

Low temperature FT-IR and molecular orbital study of N,N-dimethylglycine methyl ester. RSC Publishing. [Link]

-

Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2491-06-7 | CAS DataBase [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production - Google Patents [patents.google.com]

- 11. N,N-Dimethylglycine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents [patents.google.com]

- 14. N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Glycine, N,N-dimethyl-, methyl ester [webbook.nist.gov]

- 16. N,N-Dimethylglycine ethyl ester 98 33229-89-9 [sigmaaldrich.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. fishersci.com [fishersci.com]

Technical Guide: N,N-Dimethylglycine Methyl Ester & Hydrochloride Derivatives

Part 1: Executive Summary & Chemical Identity

N,N-Dimethylglycine methyl ester (DMG-OMe) is the methyl ester derivative of N,N-Dimethylglycine (DMG), a tertiary amino acid often associated with metabolic signaling and glycine-based betaine pathways. While the parent acid (DMG) is zwitterionic and highly polar, the methyl ester modification significantly alters the physicochemical profile, masking the carboxylic acid to enhance lipophilicity and membrane permeability.

This guide focuses on the Methyl Ester (CAS 7148-06-3) and its stabilization as a Hydrochloride Salt (DMG-OMe·HCl) . In drug development, this moiety is critical as a prodrug scaffold to improve the bioavailability of glycine derivatives or as a specialized N-terminal capping agent in peptide synthesis.

Physiochemical Profile (CAS 7148-06-3)[1][2][3][4]

| Property | Specification | Notes |

| Molecular Formula | Free base form.[1] | |

| Molecular Weight | 117.15 g/mol | Increases to ~153.6 g/mol as HCl salt. |

| Appearance | Colorless to pale yellow liquid | Free base is a liquid; HCl salt forms hygroscopic crystals. |

| Boiling Point | 134–135 °C | Volatile under high vacuum. |

| Solubility | MeOH, DCM, Water | Ester hydrolysis risk in aqueous basic media. |

| pKa (est) | ~7.8 (Amine) | Lower than glycine due to N-methylation. |

Part 2: Synthetic Utility & Mechanism[5]

Why the Methyl Ester?

The conversion of DMG to DMG-OMe is not merely a structural formality; it is a functional transformation used to modulate reactivity and pharmacokinetics.

-

Prodrug Strategy: The esterification masks the ionizable carboxylate, allowing the molecule to pass through lipid bilayers (e.g., blood-brain barrier) via passive diffusion. Once intracellular, esterases hydrolyze the methyl group to release the active DMG.

-

Synthetic Protection: In peptide coupling, the free acid of DMG can interfere with activation agents. The ester serves as a C-terminal protecting group or allows for controlled hydrazinolysis.

-

Mannich Reaction Precursor: The N,N-dimethyl moiety adjacent to the ester activates the

-carbon, making DMG-OMe a viable candidate for specific Mannich-type condensations in heterocyclic synthesis.

Mechanistic Pathway: Acid-Catalyzed Esterification

The preferred synthesis utilizes thionyl chloride (

Figure 1: Mechanistic pathway for the conversion of DMG to DMG-OMe·HCl via acyl chloride activation.

Part 3: Preparation Protocol (Self-Validating System)

Objective: Synthesis of N,N-Dimethylglycine methyl ester hydrochloride from N,N-Dimethylglycine hydrochloride. Scale: 100 mmol (approx. 14 g starting material).

Reagents & Equipment[3][5][6]

-

Reactants: N,N-Dimethylglycine HCl (CAS 2491-06-7), Methanol (anhydrous), Thionyl Chloride (

). -

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

), Ice Bath, Rotary Evaporator.

Step-by-Step Methodology

-

Setup & Cooling (T=0):

-

Charge the 250 mL RBF with 100 mL of anhydrous Methanol.

-

Cool to 0°C in an ice bath. Critical: Exothermic reaction upon

addition. -

Add 110 mmol (8.0 mL) of Thionyl Chloride dropwise over 20 minutes.

-

Validation: Ensure no "smoking" or vigorous boiling occurs.[2]

-

-

Addition of Substrate:

-

Add 100 mmol of N,N-Dimethylglycine HCl (CAS 2491-06-7) to the solution.

-

The solid should dissolve as the solution warms.

-

-

Reaction Phase (Reflux):

-

Remove ice bath and attach the reflux condenser.

-

Heat to reflux (approx. 65°C) for 4–6 hours.

-

Validation (TLC): Spot reaction mixture vs. starting material on Silica TLC. Solvent: n-Butanol/Acetic Acid/Water (4:1:1). Stain with Ninhydrin or Iodine. The ester will have a higher

than the acid.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature.

-

Concentrate in vacuo (Rotovap) to remove MeOH and excess

. -

Co-evaporation: Add 20 mL of Toluene or DCM and re-evaporate. This helps remove trace water and

via azeotrope, facilitating crystallization.

-

-

Crystallization (The "Crash Out"):

-

The residue will likely be a viscous oil (the HCl salt).

-

Triturate with cold Diethyl Ether (

) or Acetone. -

Scratch the flask wall to induce nucleation. White hygroscopic crystals of DMG-OMe·HCl should form.

-

Filter under Nitrogen (hygroscopic!) and dry in a vacuum desiccator over

.

-

Figure 2: Experimental workflow for the synthesis and isolation of DMG-OMe·HCl.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized ester, the following analytical signatures must be verified.

Proton NMR ( -NMR) in or

The shift in the methyl protons is the primary indicator of successful esterification.

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| N- | 2.9 – 3.0 ppm | Singlet (6H) | Characteristic of dimethylamine group. |

| N- | 4.1 – 4.2 ppm | Singlet (2H) | Alpha-methylene protons. |

| O- | 3.7 – 3.8 ppm | Singlet (3H) | Diagnostic Peak. Appearance confirms ester formation. |

Failure Mode: If the peak at 3.8 ppm is absent, esterification failed. If a broad peak appears >10 ppm, free carboxylic acid remains.

Mass Spectrometry (LC-MS)

-

Expected Mass:

m/z (Free base mass). -

Note: The HCl is lost in the ionization source; you will observe the cation of the ester.

Stability Check

-

Hydrolysis: Dissolve a small amount in water and monitor pH. A rapid drop in pH over time indicates hydrolysis back to DMG and Methanol.

-

Storage: Store at -20°C under Argon. The HCl salt is significantly more stable than the free base liquid (CAS 7148-06-3).

References

-

PubChem. (n.d.).[3] Glycine, N,N-dimethyl-, methyl ester (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Distinguishing N,N-Dimethylglycine HCl and N,N-Dimethylglycine Methyl Ester HCl: A Guide to Structure, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N,N-Dimethylglycine (DMG) is a versatile tertiary amino acid with significant applications ranging from its role as a metabolic enhancer in nutritional science to a building block in synthetic chemistry. However, for laboratory and developmental use, it is typically supplied as a derivative to enhance stability and handleability. This guide provides a detailed technical comparison between two common derivatives: N,N-Dimethylglycine Hydrochloride (DMG HCl) and N,N-Dimethylglycine Methyl Ester Hydrochloride (DMG Methyl Ester HCl). We will dissect their fundamental structural differences, which dictate their distinct physicochemical properties, reactivity, and, consequently, their specific applications. This paper will explore their synthesis, outline protocols for their analytical differentiation, and provide field-proven insights to guide researchers in selecting the appropriate compound for their experimental needs.

Introduction: The N,N-Dimethylglycine Core

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is a naturally occurring molecule in both plants and animals.[1][2] It serves as a crucial intermediate in the metabolism of choline and is involved in methyl group donation, a fundamental biochemical process.[3][4][5] While the parent molecule, DMG, is biologically active, its zwitterionic nature can present challenges in formulation and synthesis.[2] To overcome this, it is commonly converted into its hydrochloride salt or esterified. The choice between DMG HCl and its methyl ester derivative is not arbitrary; it is a critical decision driven by the intended downstream application, whether that be a biological assay or a multi-step organic synthesis.

Molecular Structure and Physicochemical Properties: The Core Distinction

The primary difference between DMG HCl and DMG Methyl Ester HCl lies in the functional group at the carboxyl position of the glycine backbone. DMG HCl possesses a free carboxylic acid, while DMG Methyl Ester HCl features a methyl ester. This seemingly minor alteration fundamentally changes the molecule's chemical personality.

The presence of the carboxylic acid in DMG HCl renders it more polar and allows it to act as a proton donor. In contrast, the methyl ester group in DMG Methyl Ester HCl increases the molecule's lipophilicity and "protects" the carboxyl group from participating in reactions such as amidation until it is deprotected via hydrolysis.

Comparative Data Table

| Property | N,N-Dimethylglycine HCl | N,N-Dimethylglycine Methyl Ester HCl |

| IUPAC Name | 2-(dimethylamino)acetic acid;hydrochloride[6] | methyl 2-(dimethylamino)acetate;hydrochloride |

| Synonyms | DMG HCl, Dimethylaminoacetic acid HCl[7] | Methyl N,N-Dimethylglycinate HCl |

| CAS Number | 2491-06-7[6][7] | 7148-06-3 (free ester)[8][9] |

| Molecular Formula | C₄H₁₀ClNO₂[6][7] | C₅H₁₂ClNO₂ |

| Molecular Weight | 139.58 g/mol [6] | 153.61 g/mol |

| Physical Form | White crystalline powder[7][10] | White solid (inferred from similar compounds)[11] |

| Melting Point | 189-194 °C[10] | Not readily available |

| Solubility | Freely soluble in water[7][12] | Soluble in water |

| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |

| Primary Application | Biologically active ingredient, nutritional supplement, metabolic research[10][13] | Synthetic intermediate, protected amino acid for peptide synthesis, prodrug development[1][14] |

Synthesis and Reactivity

The synthetic pathways and subsequent chemical reactivity of these two compounds are direct consequences of their structural differences.

Synthesis Pathways

-

N,N-Dimethylglycine HCl: A common industrial synthesis involves the Eschweiler-Clarke reaction, where glycine is methylated using formaldehyde and formic acid.[4][15] The resulting N,N-Dimethylglycine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.[15]

-

N,N-Dimethylglycine Methyl Ester HCl: This derivative is typically prepared through the esterification of N,N-Dimethylglycine. A facile and widely used method for amino acid esterification involves reacting the parent amino acid with methanol in the presence of a catalyst like thionyl chloride or trimethylchlorosilane (TMSCl).[14] The hydrochloride salt is often the direct product of these reactions, providing a shelf-stable form, as free amino esters can be prone to polymerization.[11]

Chemical Reactivity

-

DMG HCl: The carboxylic acid is the primary site of reactivity. It can be activated to form acid chlorides or esters, or it can undergo amidation to form peptides. The tertiary amine provides a basic site that is protonated in the HCl salt form.

-

DMG Methyl Ester HCl: The ester group is susceptible to nucleophilic attack, most notably hydrolysis, which will revert the molecule back to DMG. This reaction can be catalyzed by either acid or base. The ester effectively serves as a protecting group for the carboxylic acid, preventing it from reacting while modifications are made to other parts of a larger molecule.

Applications in Research and Drug Development

The choice between these two compounds is dictated by the experimental objective.

N,N-Dimethylglycine HCl: The Bioactive Form

When the goal is to study or utilize the biological effects of DMG, the hydrochloride salt is the compound of choice. It provides a stable, highly water-soluble means of delivering the active DMG molecule.[13]

-

Metabolic and Immune System Research: DMG HCl is widely used in studies investigating its role as a metabolic enhancer and an immunomodulator.[3][13] Research suggests it may support immune cell function and enhance oxygen utilization.[1][5]

-

Nutritional and Sports Supplements: Due to its purported effects on energy metabolism and endurance, DMG HCl is a common ingredient in formulations for athletic performance and general wellness.[3][5]

-

Therapeutic Research: Studies have explored DMG HCl for its potential anti-inflammatory properties and its use in treating conditions like arthritis.[16]

N,N-Dimethylglycine Methyl Ester HCl: The Synthetic Tool

This compound is rarely used for its direct biological activity. Instead, it is a valuable intermediate in organic synthesis and medicinal chemistry.

-

Peptide Synthesis: In constructing peptides, the carboxylic acid of one amino acid must be protected to prevent self-polymerization while its amino group is coupled to another. DMG Methyl Ester HCl serves as a pre-protected building block for incorporation into a peptide chain.

-

Prodrug Development: Esterification is a common strategy to increase the lipophilicity of a drug, potentially enhancing its absorption and bioavailability.[1] The methyl ester of a therapeutic agent can act as a prodrug, which is metabolized back to the active carboxylic acid in vivo. DMG has been used as an ester in prodrug research to improve solubility.[1]

-

Derivatization and Chemical Modification: When chemists need to perform reactions on the tertiary amine or other parts of a molecule without interference from the acidic carboxylic group, the methyl ester serves as an effective and easily removable protecting group.

Analytical Differentiation: A Practical Protocol

Distinguishing between DMG HCl and its methyl ester in the laboratory is straightforward due to their difference in polarity. High-Performance Liquid Chromatography (HPLC) is an ideal method.[17]

Protocol: HPLC Analysis via Hydrophilic Interaction Chromatography (HILIC)

This protocol leverages the polarity difference for effective separation. HILIC is well-suited for separating polar compounds.[18]

-

Standard and Sample Preparation:

-

Prepare 1 mg/mL stock solutions of DMG HCl and DMG Methyl Ester HCl reference standards individually in a solvent mixture of 90:10 acetonitrile:water.

-

Prepare an unknown sample by dissolving it in the same solvent to a similar concentration.

-

-

HPLC System and Conditions:

-

Column: Silica-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: Isocratic elution with 90% acetonitrile and 10% water containing 10 mM ammonium formate, pH adjusted to 3.5.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detector: A universal detector like an Evaporative Light Scattering Detector (ELSD) is ideal. Alternatively, low-wavelength UV (e.g., 205 nm) can be used, though sensitivity may be low.[18] Mass Spectrometry (MS) provides the highest specificity.[19][20]

-

-

Procedure and Expected Results:

-

Inject the DMG HCl standard. A single peak will be observed at an early retention time (e.g., ~3-4 minutes). This is because DMG HCl, being highly polar, has a weak affinity for the polar stationary phase in HILIC mode and elutes quickly.

-

Inject the DMG Methyl Ester HCl standard. A peak will be observed at a later retention time (e.g., ~5-7 minutes). The ester is less polar than the carboxylic acid, allowing it to interact more strongly with the aqueous layer on the silica surface, resulting in longer retention.

-

Inject the unknown sample. The identity of the compound can be determined by comparing its retention time to those of the two standards.

-

Conclusion

The distinction between N,N-Dimethylglycine HCl and N,N-Dimethylglycine Methyl Ester HCl is a clear illustration of how a subtle structural modification—the conversion of a carboxylic acid to a methyl ester—creates two molecules with vastly different chemical properties and applications.

-

DMG HCl is the choice for delivering the biologically active N,N-Dimethylglycine molecule in a stable, soluble form for use in physiological, nutritional, and therapeutic contexts.

-

DMG Methyl Ester HCl serves as a synthetic tool , providing a carboxyl-protected version of the molecule essential for organic synthesis, peptide construction, and the development of novel chemical entities where the reactivity of the carboxylic acid must be masked.

For researchers, scientists, and drug development professionals, understanding this fundamental difference is paramount for successful experimental design, ensuring that the selected reagent is fit-for-purpose, thereby preventing costly errors in synthesis and misinterpretation of biological data.

References

- ChemicalBook. (2026, January 13). N,N-Dimethylglycine hydrochloride | 2491-06-7.

- SYNTHETIKA. (n.d.). Dimethylglycine HCl Powder.

- PubChem. (n.d.). N,N-Dimethylglycine hydrochloride.

- Chemdad Co., Ltd. (n.d.). N,N-Dimethylglycine hydrochloride.

- Sigma-Aldrich. (n.d.). N,N-Dimethylglycine hydrochloride for synthesis 2491-06-7.

- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.

- Therascience. (n.d.). Dimethylglycine : benefits, origin, sources, properties.

- Memorial Sloan Kettering Cancer Center. (2022, February 9). Dimethylglycine.

- ChemicalBook. (n.d.). N,N-Dimethylglycine synthesis.

- Wikipedia. (n.d.). Dimethylglycine.

- Guidechem. (n.d.). n,n-dimethylglycine methyl ester 7148-06-3.

- PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester.

- Cheméo. (n.d.). Chemical Properties of Glycine, N,N-dimethyl-, methyl ester (CAS 7148-06-3).

- Nutritional Outlook. (2025, December 17). DMG HCl: Advanced Immune System Support Through Methylation Enhancement.

- Wikipedia. (n.d.). Glycine methyl ester hydrochloride.

- ChemicalBook. (n.d.). N,N-Dimethylglycine hydrochloride synthesis.

- Google Patents. (n.d.). CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.

- Thermo Scientific Chemicals. (n.d.). N,N-Dimethylglycine methyl ester, 98% 5 g.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.

- Google Patents. (n.d.). US5026728A - Treatment of arthritis and inflammation using N,N-dimethylglycine.

- Patsnap. (2019, July 12). Continuous synthesis method of glycine methyl ester hydrochloride.

- DaVinci Labs. (2019, August 12). What is DMG and its 7 Most Common Uses?.

- Xtend-Life. (n.d.). DMG (Di Methyl Glycine) | Health Benefits of DMG.

- RxList. (n.d.). Dimethylglycine: Health Benefits, Side Effects, Uses, Dose & Precautions.

- Bevital. (n.d.). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry.

- Chiropractic Economics. (2023, October 18). What is DMG and its 7 most common uses?.

- Chromatography Forum. (2006, April 25). N,N-Dimethylglycine analysis.

- ResearchGate. (2025, August 6). Recovery of N, N-dimethylglycine (DMG) from dimethylglycine hydrochloride by bipolar membrane electrodialysis.

- Sigma-Aldrich. (n.d.). N,N-Dimethylglycine hydrochloride.

- vital.ly. (n.d.). Dimethylglycine (dmg).

- ResearchGate. (2025, August 9). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry.

Sources

- 1. mskcc.org [mskcc.org]

- 2. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 3. blog.davincilabs.com [blog.davincilabs.com]

- 4. xtendlife.co [xtendlife.co]

- 5. chiroeco.com [chiroeco.com]

- 6. N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylglycine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Page loading... [guidechem.com]

- 9. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylglycine hydrochloride | 2491-06-7 [chemicalbook.com]

- 11. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 12. Dimethylglycine HCl Powder - SYNTHETIKA [synthetikaeu.com]

- 13. DMG HCl: Advanced Immune Support via Methylation [ergoyoung.com]

- 14. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 15. N,N-Dimethylglycine synthesis - chemicalbook [chemicalbook.com]

- 16. US5026728A - Treatment of arthritis and inflammation using N,N-dimethylglycine - Google Patents [patents.google.com]

- 17. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 18. N,N-Dimethylglycine analysis - Chromatography Forum [chromforum.org]

- 19. bevital.no [bevital.no]

- 20. researchgate.net [researchgate.net]

N,N-Dimethylglycine methyl ester HCl molecular weight and formula

An In-depth Technical Guide to N,N-Dimethylglycine Derivatives for Researchers and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its related compounds are of significant interest in various scientific fields, from nutritional science to pharmaceutical development. This guide provides a comprehensive technical overview of two key derivatives: N,N-Dimethylglycine methyl ester and its commonly associated salt form, N,N-Dimethylglycine hydrochloride (DMG HCl). While the topic specified is "N,N-Dimethylglycine methyl ester HCl," it is crucial to distinguish between the methyl ester and the more prevalent hydrochloride salt of the parent acid, as they have distinct properties and applications. This document will elucidate the molecular characteristics, synthesis, and applications of both compounds to provide a clear and authoritative resource for researchers.

N,N-Dimethylglycine is an N-methylated amino acid found naturally in organisms and is involved in one-carbon metabolism.[1] It is recognized for its role as a methyl donor and its potential physiological effects, including immune modulation and antioxidant activity.[1][2] Its derivatives, the methyl ester and the hydrochloride salt, are utilized for different purposes. The methyl ester serves primarily as a chemical intermediate, particularly in peptide synthesis and proteomics research.[3] In contrast, DMG hydrochloride is the stable, water-soluble form commonly used in dietary supplements and investigated for various therapeutic applications.[4][5]

Core Molecular and Physical Properties

A precise understanding of the physicochemical properties of these compounds is fundamental for their application in research and development. The following table summarizes the key characteristics of N,N-Dimethylglycine methyl ester and N,N-Dimethylglycine hydrochloride.

| Property | N,N-Dimethylglycine methyl ester | N,N-Dimethylglycine hydrochloride (DMG HCl) |

| Synonyms | Methyl (dimethylamino)acetate, Methyl N,N-Dimethylglycinate | Dimethylglycine HCl, Dimethylaminoacetic Acid Hydrochloride |

| Molecular Formula | C₅H₁₁NO₂[6][7][8] | C₄H₁₀ClNO₂[4][9] |

| Molecular Weight | 117.15 g/mol [6][10] | 139.58 g/mol [4][9][11] |

| CAS Number | 7148-06-3[6][7] | 2491-06-7[4][9] |

| Appearance | Colorless or pale yellow liquid[6] | White crystalline powder[4][11] |

| Melting Point | Not specified | 188-194 °C[4] |

| Boiling Point | 134-135 °C[12] | Not applicable |

| Solubility | Not specified | Soluble in water[11] |

Synthesis and Chemical Pathways

The synthesis of N,N-Dimethylglycine and its derivatives can be achieved through several established chemical routes. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis of N,N-Dimethylglycine (DMG)

A common and efficient method for preparing DMG is the Eschweiler-Clarke reaction. This process involves the methylation of glycine using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[13] The reaction proceeds as follows:

H₂NCH₂COOH + 2 CH₂O + 2 HCOOH → (CH₃)₂NCH₂COOH + 2 CO₂ + 2 H₂O[13]

Esterification to N,N-Dimethylglycine methyl ester

The methyl ester can be synthesized from N,N-Dimethylglycine through standard esterification procedures, typically by reacting the amino acid with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride.[14] This process is analogous to the synthesis of other amino acid methyl esters.

Preparation of N,N-Dimethylglycine hydrochloride (DMG HCl)

DMG hydrochloride is typically prepared by treating a solution of N,N-Dimethylglycine with hydrochloric acid.[13] Alternatively, industrial methods may involve the reaction of chloroacetic acid with dimethylamine, followed by purification steps to yield the final hydrochloride salt.[15] A patent describes a method involving reacting chloroacetic acid and dimethylamine in an autoclave, followed by crystallization to obtain DMG hydrochloride with high purity suitable for industrial production.[15]

Caption: Synthesis pathways for N,N-Dimethylglycine derivatives.

Applications in Scientific Research and Drug Development

The distinct chemical nature of N,N-Dimethylglycine methyl ester and DMG hydrochloride leads to their use in different domains of scientific inquiry and product development.

N,N-Dimethylglycine methyl ester: A Chemical Intermediate

N,N-Dimethylglycine methyl ester is primarily used as a building block and intermediate in organic synthesis.[3] Its applications include:

-

Peptide Synthesis: As a derivative of an unnatural amino acid, it can be incorporated into peptide chains to modify their structure and properties.

-

Proteomics Research: It serves as a biochemical reagent in various research applications.[3]

-

Pharmaceutical Intermediates: It is a starting material for the synthesis of more complex molecules with potential therapeutic value.

N,N-Dimethylglycine hydrochloride: A Bioactive Compound

DMG hydrochloride is the form predominantly studied for its biological effects and used in commercial products.[4] Its key application areas include:

-

Nutritional Supplements: Often marketed as a nutritional supplement to support energy metabolism, enhance stamina and endurance, and improve immune function.[4][5]

-

Antioxidant Properties: Research has shown that DMG can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.[1][2]

-

Immune System Modulation: It is investigated for its role in improving immune response and overall resilience.[2][16]

-

Neurological Research: DMG has been explored for its potential in managing conditions related to neurological function. For instance, a synthesized derivative, N,N-dimethylglycine-amantadine, has been studied as a potential anti-Parkinsonian agent.[1] It is also noted to act as a partial agonist at the NMDAR glycine site.[2]

Caption: Application domains of DMG methyl ester and DMG HCl.

Experimental Protocol: DPPH Radical Scavenging Assay

To assess the antioxidant potential of N,N-Dimethylglycine hydrochloride, a common in vitro method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This protocol provides a framework for such an experiment.[2]

Objective: To determine the free radical scavenging activity of DMG HCl.

Materials:

-

N,N-Dimethylglycine hydrochloride

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Spectrophotometer

-

Ascorbic acid (as a positive control)

-

96-well microplate

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DMG HCl in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Store in the dark.

-

Prepare a stock solution of ascorbic acid in methanol (1 mg/mL).

-

-

Assay Procedure:

-

Create a series of dilutions of the DMG HCl stock solution to test a range of concentrations.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of DMG HCl solution to the respective wells.

-

For the positive control, add 100 µL of ascorbic acid solution to designated wells.

-

For the blank, add 100 µL of methanol to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Collection:

-

Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where:

-

A_blank is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the DMG HCl sample.

-

-

-

Analysis:

-

Plot the scavenging activity against the concentration of DMG HCl to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Conclusion

N,N-Dimethylglycine methyl ester and N,N-Dimethylglycine hydrochloride are valuable compounds with distinct and important roles in science and industry. The methyl ester is a key intermediate in chemical synthesis, while the hydrochloride salt is a widely recognized bioactive molecule with applications in nutrition and ongoing research into its therapeutic potential. A clear understanding of their respective molecular formulas, weights, and properties is essential for their correct application. As research continues, particularly into the metabolic and neurological effects of DMG, its importance in drug development and health sciences is likely to expand.

References

-

MedchemExpress. N,N-Dimethylglycine hydrochloride.

-

ChemicalBook. N,N-Dimethylglycine synthesis.

-

PubChem. Glycine, N,N-dimethyl-, methyl ester.

-

Guidechem. n,n-dimethylglycine methyl ester 7148-06-3.

-

ChemicalBook. N,N-Dimethylglycine hydrochloride synthesis.

-

Thermo Scientific Chemicals. N,N-Dimethylglycine methyl ester, 98%.

-

NIST WebBook. Glycine, N,N-dimethyl-, methyl ester.

-

Papchem Lifesciences. N,N-Dimethylglycine Hydrochloride (DMG.HCL) CAS 2491-06-7.

-

ECHEMI. 1118-68-9, N,N-Dimethylglycine Formula.

-

ChemScene. N,N-Dimethylglycine Methyl Ester.

-

FZBIOTECH. nn dimethylglycine hcl,Dimethylglycine hydrochloride.

-

Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride.

-

Thermo Scientific Chemicals. N,N-Dimethylglycine methyl ester, 98% 5 g.

-

Ambeed. N,N-Dimethylglycine (hydrochloride).

-

Tokyo Chemical Industry UK Ltd. N,N-Dimethylglycine Methyl Ester.

-

Sigma-Aldrich. N,N-Dimethylglycine =99.

-

Apiary. A study forecasting the global N,N-Dimethylglycine Hydrochloride market.

-

Sigma-Aldrich. N,N-Dimethylglycine hydrochloride for synthesis.

-

Google Patents. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.

-

MDPI. Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity.

Sources

- 1. Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity | MDPI [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N,N-Dimethylglycine methyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. N,N-Dimethylglycine Hydrochloride (DMG.HCL)CAS 2491-06-7 | Manufacturer & Supplier for Europe & Asia [papchemlifesciences.com]

- 5. A study forecasting the global N,N-Dimethylglycine Hydrochloride market growing at a compounded annual growth rate (CAGR) of 6.3% from 2025 to 2032 · Apiary [nndimethylglycinehydrochloridemarketsharemarkettrendsandfor.docs.apiary.io]

- 6. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L11897.06 [thermofisher.com]

- 8. Glycine, N,N-dimethyl-, methyl ester [webbook.nist.gov]

- 9. N,N-Dimethylglycine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. nn dimethylglycine hcl,Dimethylglycine hydrochloride -FZBIOTECH [dimethylglycine.com]

- 12. Page loading... [wap.guidechem.com]

- 13. N,N-Dimethylglycine synthesis - chemicalbook [chemicalbook.com]

- 14. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production - Google Patents [patents.google.com]

- 16. N,N-Dimethylglycine HCl | N,N-Dimethylglycine (hydrochloride) | Biologically Modified Amino Acid | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Solubility of N,N-Dimethylglycine Methyl Ester Hydrochloride in Water vs. Methanol

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical synthesis, dictating everything from reaction kinetics to bioavailability. This guide provides a detailed analysis of the solubility characteristics of N,N-Dimethylglycine methyl ester hydrochloride, a key chemical intermediate. In the absence of extensive published quantitative data for this specific molecule, this paper establishes a predictive framework based on first principles of physical chemistry and molecular interactions. We will dissect the theoretical underpinnings of its solubility in two common polar protic solvents, water and methanol, and provide a robust, self-validating experimental protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of solute-solvent interactions to guide their work.

Introduction and Strategic Importance

N,N-Dimethylglycine methyl ester is a derivative of the naturally occurring amino acid N,N-Dimethylglycine (DMG). The hydrochloride salt form is often utilized in synthesis to improve handling and stability.[1] Understanding its solubility is not merely an academic exercise; it is critical for:

-

Reaction Chemistry: Optimizing solvent choice for synthetic reactions to ensure reactants are in the solution phase, thereby maximizing reaction rates and yield.

-

Purification Processes: Designing effective crystallization, extraction, and chromatography protocols.

-

Pre-formulation Studies: Providing foundational data for the potential development of related compounds into drug candidates, where aqueous solubility is often a prerequisite for bioavailability.

This guide will first explore the physicochemical properties of the molecule and the theoretical basis for its interaction with water and methanol. It will then present a definitive experimental method for quantifying its solubility.

Molecular Structure and Physicochemical Properties

To predict solubility, we must first analyze the structure of N,N-Dimethylglycine methyl ester hydrochloride and the solvents .

-

N,N-Dimethylglycine Methyl Ester Hydrochloride: This molecule possesses a tertiary amine that is protonated to form a quaternary ammonium salt (the hydrochloride). It also contains a methyl ester group. The structure combines an ionic, highly polar head (the ammonium salt) with a more non-polar organic body (the ethyl and methyl groups).

-

Water (H₂O): A highly polar protic solvent with a large dipole moment. It is an excellent hydrogen bond donor and acceptor, making it ideal for dissolving ionic salts and polar molecules.[2]

-

Methanol (CH₃OH): A polar protic solvent, but less polar than water. It has both a hydrophilic hydroxyl group capable of hydrogen bonding and a small hydrophobic methyl group.

The key distinction for solubility lies in how each solvent interacts with the different parts of the solute molecule.

Table 1: Comparative Physicochemical Properties

| Property | N,N-Dimethylglycine Methyl Ester Hydrochloride | Water | Methanol |

| Molecular Formula | C₅H₁₂ClNO₂ | H₂O | CH₃OH |

| Molecular Weight | 153.61 g/mol (Calculated) | 18.02 g/mol | 32.04 g/mol |

| Key Functional Groups | Quaternary Ammonium Salt, Ester | Hydroxyl | Hydroxyl, Methyl |

| Nature | Ionic Organic Salt | Polar Protic Solvent | Polar Protic Solvent |

| LogP (of free base) | -0.279 (Predicted)[3] | - | - |

Theoretical Principles of Solubility: A Comparative Analysis

The adage "like dissolves like" provides a useful starting point, suggesting that polar solvents dissolve polar solutes.[2] However, for a molecule with mixed character like N,N-Dimethylglycine methyl ester hydrochloride, a more nuanced analysis is required.

Solubility in Water

In an aqueous medium, several interactions govern solubility:

-

Ion-Dipole Interactions: This is the strongest and most significant interaction. The positively charged nitrogen center of the ammonium salt will be strongly solvated by the negative dipole of water's oxygen atoms. This is the primary driver of solubility for most hydrochloride salts.[4][5]

-

Hydrogen Bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor for water molecules. Unlike the parent acid (N,N-Dimethylglycine hydrochloride), the ester has lost its acidic proton, meaning it can no longer act as a hydrogen bond donor, which slightly reduces its potential for aqueous interaction compared to its precursor.[6]

-

Hydrophobic Effects: The three methyl groups and the methylene bridge constitute a non-polar region. Water must form ordered "cages" around these hydrophobic parts, which is entropically unfavorable and detracts from solubility.[2]

Overall, the strong ion-dipole interactions are expected to make the compound water-soluble. However, the hydrophobic character of the alkyl groups will limit its solubility compared to smaller, more polar inorganic salts.

Solubility in Methanol

Methanol offers a different solvation environment:

-

Ion-Dipole Interactions: Methanol is also a polar molecule and can effectively solvate the ammonium cation, although its smaller dipole moment compared to water may make these interactions slightly weaker.

-

Hydrogen Bonding: Like water, methanol's hydroxyl group can hydrogen bond with the ester's carbonyl oxygen.

-

Van der Waals Forces: Crucially, the methyl group of methanol can interact favorably via London dispersion forces with the non-polar alkyl portions of the solute. This ability to solvate both the polar and non-polar regions of a molecule is why methanol is often an excellent solvent for a wide range of organic compounds.[7]

Predictive Conclusion

While N,N-Dimethylglycine methyl ester hydrochloride is expected to be soluble in both solvents, it is predicted to exhibit greater solubility in methanol than in water . The rationale is that methanol provides a more "balanced" solvation environment. While water is superior at solvating the ionic head, it is poor at solvating the hydrophobic tail. Methanol is proficient at solvating the ionic head (if slightly less so than water) but is significantly better at solvating the hydrophobic tail, leading to a more favorable overall energy of dissolution.

Figure 1: Key intermolecular forces governing solubility in water vs. methanol.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move beyond theoretical prediction, empirical measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[8] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (i.e., become saturated). The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment

-

N,N-Dimethylglycine methyl ester hydrochloride (≥98% purity)

-

Deionized water (Type 1, 18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, PTFE or other non-binding material)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD), or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Standards for Calibration:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in a 10 mL volumetric flask using the chosen solvent (water or methanol). This is your primary stock solution (~1 mg/mL).

-

Perform a series of serial dilutions to prepare at least five standard solutions of known concentrations that bracket the expected solubility.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

-

-

Sample Preparation and Equilibration:

-

Add an excess of N,N-Dimethylglycine methyl ester hydrochloride to several vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point is ~20-30 mg in 2 mL of solvent. Prepare at least three replicates for each solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the solvent (water or methanol) to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Causality: The constant temperature is critical as solubility is highly temperature-dependent.[8][9] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

-

-

Equilibration and Sampling:

-

Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium has been reached, you can take samples at 24h and 48h; the concentrations should be statistically identical.

-

After equilibration, stop the shaker and let the vials stand for 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid) into a syringe. Avoid disturbing the solid material at the bottom.

-

Attach a 0.22 µm syringe filter and discard the first ~0.2 mL of filtrate to saturate any binding sites on the filter membrane.

-

Filter the remaining supernatant into a clean analysis vial.

-

-

Analysis and Calculation:

-

Dilute the filtered, saturated solution with the appropriate solvent to bring its concentration into the linear range of your calibration curve. The dilution factor must be precisely known.

-

Analyze the diluted sample using the same analytical method used for the standards.

-

Using the equation from your calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of the compound in the saturated solution.

-

Report the final solubility as an average of the replicates, including the standard deviation.

-

Figure 2: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, comparative table.

Table 2: Experimentally Determined Solubility of N,N-Dimethylglycine Methyl Ester Hydrochloride at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | [Insert experimental value ± SD] | [Calculated value] | [Calculated value] |

| Methanol | [Insert experimental value ± SD] | [Calculated value] | [Calculated value] |

The results from this experiment will provide a definitive answer, replacing prediction with empirical fact. This data is crucial for any subsequent work, from planning a chemical synthesis to developing a formulation.

Conclusion

While published data on the solubility of N,N-Dimethylglycine methyl ester hydrochloride is scarce, a thorough analysis of its molecular structure and the principles of solute-solvent interactions allows for a strong predictive assessment. The molecule's combination of a polar ionic head and a non-polar organic framework suggests solubility in both water and methanol. However, the superior ability of methanol to solvate the non-polar regions leads to the prediction of higher solubility in this solvent.

Ultimately, theoretical analysis must be confirmed by empirical data. The provided shake-flask protocol offers a robust and reliable method for quantifying the solubility of this compound, enabling scientists to proceed with their research and development activities on a foundation of precise, factual data.

References

-

Cayman Chemical. (2022). N,N-Dimethylglycine (hydrochloride) Product Information. Link

-

MedchemExpress. (n.d.). N,N-Dimethylglycine hydrochloride. Link

-

Lamar University. (n.d.). Experiment 1: Determination of Solubility Class. Link

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Link

-

BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. Link

-

ChemicalBook. (2023). N,N-Dimethylglycine. Link

-

PubChem. (n.d.). N,N-Dimethylglycine hydrochloride. Link

-

PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Link

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Conceptual basis, not a direct link)

-

LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Link

-

CK-12 Foundation. (n.d.). Physical Properties of Amines. Link

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Link

-

Sigma-Aldrich. (n.d.). N,N-Dimethylglycine hydrochloride. Link

-

Open Oregon Educational Resources. (n.d.). Chapter 9.2: Solubility and Structure. Link

-

Bates, R. G., & Robinson, R. A. (1974). Solubility of Tris(hydroxymethyl)aminomethane in Water-Methanol Solvent Mixtures and Medium Effects in the Dissociation of the Protonated Base. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 78A(3), 305–309. Link

-

Chemistry LibreTexts. (2019). 9.2: Solubility and Structure. Link

-

Chemdad Co., Ltd. (n.d.). N,N-Dimethylglycine hydrochloride. Link

-

Guidechem. (n.d.). n,n-dimethylglycine methyl ester. Link

-

Papchem Lifesciences. (n.d.). N,N-Dimethylglycine Hydrochloride (DMG.HCL). Link

-

Google Patents. (2013). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. Link

-

Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG). Link

Sources

- 1. N,N-Dimethylglycine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scielo.br [scielo.br]

- 9. laguardia.edu [laguardia.edu]

N,N-Dimethylglycine methyl ester HCl PubChem CID and structure

An In-depth Technical Guide to N,N-Dimethylglycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-Dimethylglycine Methyl Ester Hydrochloride, a versatile chemical compound with significant applications in pharmaceutical development and chemical synthesis. As a derivative of the naturally occurring amino acid glycine, this molecule serves as a critical building block and functional ingredient. This document will delve into its chemical identity, synthesis, analytical characterization, and key applications, offering field-proven insights for professionals in the life sciences.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of N,N-Dimethylglycine Methyl Ester Hydrochloride is paramount for its effective application. The compound is the hydrochloride salt of the methyl ester of N,N-Dimethylglycine (DMG), a tertiary amino acid. The addition of the methyl ester group and its formulation as a hydrochloride salt significantly alter its physical and chemical properties compared to its parent amino acid, primarily enhancing its utility as a synthetic intermediate.

Nomenclature and Key Identifiers

A precise understanding of the compound's identifiers is crucial for sourcing, regulatory documentation, and literature review. While a specific PubChem CID for the hydrochloride salt of the methyl ester is not available, identifiers for the parent ester and the parent acid salt are well-documented.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(dimethylamino)acetate hydrochloride | Derived from PubChem[1] |

| Synonyms | Methyl (dimethylamino)acetate HCl, DMG Methyl Ester HCl | Derived from PubChem[1] |

| PubChem CID (Free Ester) | 81569[1] | PubChem |

| CAS Number (Free Ester) | 7148-06-3[1][2] | Chemical Abstracts Service |

| PubChem CID (Parent Acid HCl) | 75605[3] | PubChem |

| CAS Number (Parent Acid HCl) | 2491-06-7[4] | Chemical Abstracts Service |

| Molecular Formula | C₅H₁₁NO₂ · HCl | Derived from PubChem[1][2] |

| Molecular Weight | 153.61 g/mol | Calculated |

Structural Elucidation

The structure consists of a central glycine backbone that has been N,N-dimethylated and esterified at the carboxyl group with methanol. As a hydrochloride salt, the tertiary amine is protonated, forming a quaternary ammonium cation with a chloride counterion. This salt form typically enhances stability and modifies solubility profiles compared to the free base.

Chemical Structure: (CH₃)₂N⁺HCH₂COOCH₃ · Cl⁻

Physicochemical Properties

The properties of the free ester provide a baseline for understanding the hydrochloride salt, which is typically a white crystalline solid.

| Property | Value (for Free Ester, unless specified) | Source |

| Appearance | Colorless to pale yellow liquid[1] | Alfa Aesar MSDS[1] |

| Appearance (HCl Salt) | White crystalline powder (expected) | Inferred from similar salts[5] |

| Boiling Point | 135 °C | Tokyo Chemical Industry |

| Flash Point | 39 °C | Tokyo Chemical Industry |

| Melting Point (Parent Acid HCl) | 189-194 °C | Sigma-Aldrich |

| Purity | >98.0% (commercially available) | Tokyo Chemical Industry |

| Storage Conditions | Frozen (<0°C), under inert gas, air and heat sensitive | Tokyo Chemical Industry |

Synthesis and Purification Workflow

The synthesis of N,N-Dimethylglycine Methyl Ester HCl is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common pathway involves the initial synthesis of N,N-Dimethylglycine (DMG) followed by an acid-catalyzed esterification.

Rationale for Synthetic Strategy

The chosen strategy leverages robust and well-documented chemical transformations.

-

Reductive Amination: The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary amines.[6] It utilizes formaldehyde as the carbon source and formic acid as the reductant, offering high yields for the synthesis of DMG from glycine.[6]

-

Acid-Catalyzed Esterification: The subsequent esterification of DMG is typically performed using methanol in the presence of a strong acid catalyst, such as hydrogen chloride gas.[5] This not only drives the reaction to completion but also conveniently forms the desired hydrochloride salt in situ, simplifying the overall process.

Detailed Synthetic Protocol

The following protocol is a representative, self-validating system. Each step includes checkpoints for ensuring the reaction is proceeding as expected.

Part A: Synthesis of N,N-Dimethylglycine (DMG) via Eschweiler-Clarke Reaction

-

Reaction Setup: In a fume hood, charge a round-bottom flask with glycine (1.0 eq).

-

Reagent Addition: Add aqueous formaldehyde and formic acid. Formic acid serves as both the solvent and the reducing agent.[6]

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting glycine spot is consumed.

-

Isolation: Upon completion, cool the mixture. The addition of hydrochloric acid will precipitate N,N-Dimethylglycine as its hydrochloride salt.[6]

-

Purification: Collect the crude product by filtration and wash with a cold solvent like isopropyl alcohol to remove residual impurities.[7]

Part B: Fischer Esterification to N,N-Dimethylglycine Methyl Ester HCl

-

Reaction Setup: Suspend the dried N,N-Dimethylglycine HCl (1.0 eq) in anhydrous methanol in a flask equipped with a reflux condenser and a gas inlet.

-

Catalyst Introduction: Bubble dry hydrogen chloride gas through the stirred suspension.[5] The mixture should become a clear solution as the substrate dissolves and reacts. The temperature should be controlled as the initial dissolution can be exothermic.

-

Reaction: Heat the solution to reflux (approx. 55-60 °C) for several hours.[5] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

-

Product Isolation: After the reaction is complete, cool the solution in an ice bath to induce crystallization of the N,N-Dimethylglycine Methyl Ester Hydrochloride product.

-

Purification and Drying: Collect the crystals by vacuum filtration, wash with cold, dry diethyl ether to remove excess methanol and any non-polar impurities, and dry under vacuum.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis of N,N-Dimethylglycine Methyl Ester HCl.

Analytical Characterization and Quality Control

A robust analytical framework is essential to confirm the identity, purity, and stability of the final product. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Methods for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum of the free ester is expected to show a singlet for the two N-methyl groups, a singlet for the alpha-methylene protons, and a singlet for the ester methyl group.[1] In the HCl salt, peak positions will shift due to the protonation of the nitrogen.

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis confirms the molecular weight. For the free ester, the molecular ion peak would be observed at m/z 117.15.[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong carbonyl (C=O) stretch from the ester group is expected around 1740-1750 cm⁻¹.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of N,N-Dimethylglycine Methyl Ester and related compounds.[8]

Exemplar HPLC Protocol:

-

Objective: To determine the purity of the final product and quantify any related impurities.

-

Instrumentation: HPLC system with UV detection.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150mm, 3µm).[9]

-

Mobile Phase: An isocratic or gradient system using a buffered aqueous phase and an organic modifier like acetonitrile or methanol. For related polar compounds, an aqueous mobile phase with an ion-pairing agent or a specific acid (e.g., 0.1% methanesulfonic acid) can be effective.[9]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength, such as 205 nm, is suitable as the molecule lacks a strong chromophore.[9]

-

Validation: The method should be validated for linearity, accuracy, and precision using a certified reference standard.

Summary of Expected Analytical Data

| Analytical Technique | Expected Result | Purpose |

| ¹H NMR | Confirms proton environment, consistent with structure | Identity |

| ¹³C NMR | Confirms carbon backbone, consistent with structure | Identity |

| Mass Spectrometry | Molecular ion peak corresponding to C₅H₁₁NO₂ | Molecular Weight Confirmation |

| HPLC-UV | Single major peak with >98% purity | Purity & Quantification |

| FT-IR | Presence of key functional group stretches (e.g., C=O) | Functional Group Analysis |

Applications in Research and Drug Development

N,N-Dimethylglycine Methyl Ester HCl is not just a simple chemical; it is an enabling tool in pharmaceutical science, primarily valued for its role as a versatile intermediate and its potential as a formulation excipient.

Key Application Areas

-

Synthetic Intermediate: The compound is a valuable building block in organic synthesis. It has been used in the synthesis of water-soluble prodrugs of vitamins, such as vitamin E and K1, where the N,N-dimethylglycine moiety is used to improve the solubility and pharmacokinetic profile of the parent drug.[10]

-

Dermal Penetration Enhancer: As an ester of DMG, the compound is classified as a novel dermal osmosis accelerator. It can be incorporated into creams, pastes, and liniments to enhance the absorption of active pharmaceutical ingredients (APIs) through the skin, thereby increasing drug efficacy.[11]

-

Peptide Chemistry: As a non-natural amino acid derivative, it can be used in peptide synthesis to create peptidomimetics with modified properties, such as increased stability or altered receptor binding affinity.

Relationship to Parent Compound (DMG)

The parent compound, N,N-Dimethylglycine (DMG), is a nutritional supplement known to act as a metabolic enhancer and antioxidant.[12] It functions as a methyl donor, which can improve immune response and protect against oxidative stress.[12] While the methyl ester derivative is primarily used for chemical synthesis, this biological context of the parent molecule can inspire novel prodrug strategies where the promoiety has its own beneficial physiological activity.

Diagram of Application Pathways

Caption: Key application pathways for N,N-Dimethylglycine Methyl Ester HCl.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Hazards: The free ester is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation. The hydrochloride salt should be handled with similar precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage should be under an inert atmosphere and at reduced temperatures (e.g., frozen).

References

- Google Patents.

-

PubChem. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569. [Link]

- Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka.

-

NIST. Glycine, N,N-dimethyl-, methyl ester - the NIST WebBook. [Link]

-

PubChemLite. N,n-dimethylglycine methyl ester (C5H11NO2). [Link]

-

SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

-

PubChem. N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605. [Link]

- Google Patents.

-

Chromatography Forum. N,N-Dimethylglycine analysis. [Link]

-

VetriScience. Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. [Link]

Sources

- 1. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine, N,N-dimethyl-, methyl ester [webbook.nist.gov]

- 3. N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605 - PubChem [pubchem.ncbi.nlm.nih.gov]